molecular formula C21H20N2O4 B2668836 N-[3-(2H-1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide CAS No. 900881-92-7

N-[3-(2H-1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide

Cat. No.: B2668836
CAS No.: 900881-92-7
M. Wt: 364.401
InChI Key: MXOSFUBFLGUWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2H-1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide (CAS# 900881-92-7) is an organic compound with a molecular formula of C21H20N2O4 and a molecular weight of 364.39 g/mol . This compound features a benzodioxole moiety, a structural component found in various biologically active molecules and natural products. The benzodioxol group is a common pharmacophore in medicinal chemistry research and has been incorporated into compounds investigated for a range of activities, including antidiabetic potential through alpha-amylase inhibition and as a core structure in synthetic chalcones studied for their anti-infective and anticancer properties . Furthermore, derivatives containing the benzodioxol group have been explored in oncology research for their ability to selectively target tumor cells under nutrient-stressed conditions, such as glucose starvation, by inhibiting mitochondrial function . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a standard in analytical and bioactivity studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-3-6-18(24)22-21-19(13-9-10-16-17(11-13)27-12-26-16)20(25)14-7-4-5-8-15(14)23(21)2/h4-5,7-11H,3,6,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOSFUBFLGUWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Quinoline Core Construction: The quinoline core is often constructed via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reactions: The benzodioxole and quinoline intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.

    Amidation: The final step involves the amidation of the coupled product with butanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the quinoline core, converting the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of halogenated or alkylated products.

Scientific Research Applications

N-[3-(2H-1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide involves its interaction with microtubules, leading to the suppression of tubulin polymerization. This results in mitotic blockade and subsequent apoptosis of cancer cells . Additionally, its potential as a COX inhibitor suggests it may interfere with the biosynthesis of prostaglandins, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with the target molecule, enabling comparative analysis of their physicochemical and pharmacological profiles.

Amide-Containing Derivatives (Sulfamoyl Phenyl Series)

Compounds 5a–5d (e.g., (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide) from Molecules (2013) :

  • Structural Similarities: All feature an amide bond and alkyl side chains (butyryl to heptanoyl).
  • Key Differences: The target compound replaces the sulfamoyl-tetrahydrofuran group with a benzodioxol-quinolinone system, which may enhance aromatic stacking interactions and metabolic resistance.
  • Physicochemical Data :
Compound Alkyl Chain Length Melting Point (°C) Yield (%) [α]D (CH3OH)
5a (C4) Butanamide 180–182 51.0 +4.5°
5b (C5) Pentanamide 174–176 45.4 +5.7°
5c (C6) Hexanamide 142–143 48.3 +6.4°
5d (C7) Heptanamide 143–144 45.4 +4.7°
  • Trends: Longer alkyl chains correlate with lower melting points, likely due to reduced crystallinity.

Benzodioxol-Containing Analogs

  • 1-(1,3-Benzodioxol-5-yl)-N-Methylbutan-2-amine : Similarity: Shares the benzodioxol moiety but lacks the quinolinone core. Difference: The amine group instead of an amide bond reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents compared to the target compound.

Pharmacopeial Compounds with Complex Stereochemistry

Compounds k and l from Pharmacopeial Forum (2017) :

  • Structural Overlap : Both contain benzodioxol and butanamide groups but incorporate additional chiral centers (e.g., (2S,4S,5S) configurations) and hydroxy/aryl substituents.
  • Key Contrast: The target compound’s simpler structure (single chiral center at the quinolinone-methyl group) may reduce synthetic complexity compared to k and l, which require multi-step stereochemical control.

Functional Group Impact on Bioactivity

  • Amide vs. Ester Linkages : The target compound’s amide bond (vs. ester linkages in other benzodioxol derivatives) enhances hydrolytic stability, critical for oral bioavailability .
  • Benzodioxol vs. Phenyl Groups : The benzodioxol moiety’s electron-rich oxygen atoms may improve binding to cytochrome P450 enzymes or serotonin receptors compared to plain phenyl groups .

Biological Activity

N-[3-(2H-1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide, a compound featuring a complex structure with potential therapeutic applications, has garnered interest in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties and interactions with biological targets.

The molecular formula of the compound is C30H28N4O5C_{30}H_{28}N_{4}O_{5} with a molecular weight of 524.58 g/mol. The compound exhibits notable physicochemical properties such as a logP value of 4.666, indicating significant lipophilicity, which may influence its bioavailability and membrane permeability.

PropertyValue
Molecular FormulaC30H28N4O5
Molecular Weight524.58 g/mol
logP4.666
Water Solubility (LogSw)-4.52
Polar Surface Area78.133 Ų

Anticancer Activity

Recent studies have highlighted the potential anticancer activity of benzodioxole derivatives similar to this compound. For instance, a derivative containing a benzodioxole moiety was evaluated for its cytotoxic effects on various cancer cell lines including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. The study found that certain derivatives exhibited significant cytotoxicity while maintaining low toxicity to normal NIH/3T3 cells, suggesting a selective anticancer effect .

Mechanism of Action:
The anticancer effects were linked to the compounds' ability to induce apoptosis and inhibit DNA synthesis in cancer cells. Specifically, one compound demonstrated an increase in both early and late apoptosis markers in A549 and C6 cells, alongside disturbances in mitochondrial membrane potential .

Interaction with Cholinesterases

In addition to anticancer properties, the compound's interaction with cholinesterases was assessed to explore its potential neuroprotective effects. The evaluation revealed varying inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some derivatives showing promising results while others remained inactive . This suggests that while the primary focus may be on anticancer activity, there could be ancillary benefits related to neuroprotection.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of compounds related to this compound:

  • Study on DNA Synthesis Inhibition :
    • Objective : To assess the impact on DNA synthesis in A549 cells.
    • Findings : Significant inhibition was observed at specific concentrations, highlighting the compound's potential as an anti-proliferative agent.
  • Apoptosis Induction Study :
    • Objective : To evaluate apoptosis markers.
    • Findings : Increased levels of caspase activation were noted in treated cells compared to controls, indicating effective induction of programmed cell death.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

  • Synthesis : The compound can be synthesized via multi-step reactions involving condensation of benzodioxolyl precursors with quinolinone derivatives. Key steps include amide bond formation and cyclization, with yields typically ranging from 20–30% under optimized conditions .
  • Characterization : Use 1H NMR to confirm proton environments (e.g., benzodioxole δ 5.8–6.0 ppm, quinolinone carbonyl δ ~1650 cm⁻¹ in IR). Mass spectrometry (EI-MS) provides molecular ion confirmation (e.g., m/z 292 [M]+), while elemental analysis validates purity (C, H, N within ±0.3% of theoretical values) .

Q. How can researchers evaluate the biological activity of this compound in vitro?

  • MTT/SRB Assays : Assess cytotoxicity against cancer cell lines (e.g., IC₅₀ values). Use 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) for mitochondrial activity or sulforhodamine B (SRB) for protein content .
  • Microtubule Disruption Assays : Monitor effects on tubulin polymerization via fluorescence-based assays (e.g., paclitaxel-stabilized microtubules as a control) .

Q. What analytical techniques are critical for monitoring reaction purity and byproduct formation?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to resolve intermediates and byproducts.
  • TLC : Silica gel plates (ethyl acetate/hexane, 1:1) for rapid monitoring of reaction progress .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data be resolved for this compound?

  • Software Tools : Use SHELXL for small-molecule refinement and WinGX for data processing. For anisotropic displacement parameters, employ ORTEP to visualize thermal ellipsoids .
  • Validation : Cross-check hydrogen bonding and π-π stacking interactions with Mercury (CCDC) to ensure geometric accuracy .

Q. What strategies address low yields in the final synthetic step?

  • Optimization : Vary solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki couplings). For amidation, use HATU/DIPEA in DCM to improve efficiency .
  • Purification : Employ flash chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. How does the benzodioxole moiety influence the compound’s stability under physiological conditions?

  • Degradation Studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze via LC-MS over 24 hours. Look for hydrolysis of the methylenedioxy group (→ catechol derivatives) .
  • Light Sensitivity : Perform UV-visible spectroscopy (200–400 nm) to detect photodegradation products under simulated sunlight .

Q. What computational methods predict binding affinity to biological targets?

  • Docking Studies : Use AutoDock Vina with target protein PDB files (e.g., cannabinoid CB1 receptor). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .
  • QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. fluorobenzyl groups) on IC₅₀ values using MOE or Schrödinger .

Q. How can environmental toxicity risks be mitigated during large-scale synthesis?

  • Waste Management : Treat aqueous waste with activated charcoal to adsorb aromatic byproducts. Monitor aquatic toxicity (OECD 202 guideline) due to benzodioxole-derived metabolites .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent .

Methodological Notes

  • Data Contradictions : Discrepancies in reported melting points (e.g., 254–256°C vs. 202–203°C for analogs) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to confirm .
  • Crystallography Pitfalls : Avoid over-interpreting weak electron density in SHELXL; apply "ISOR" restraints for disordered atoms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.